An In-depth Technical Guide to 3-Bromo-1-phenylpropyne: Core Properties and Applications
An In-depth Technical Guide to 3-Bromo-1-phenylpropyne: Core Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Core Molecular Identity and Physicochemical Properties
3-Bromo-1-phenylpropyne, systematically named (3-bromoprop-1-yn-1-yl)benzene, is an organic compound featuring a phenyl group attached to a propyne chain with a terminal bromine atom.[1][2] This unique structure, containing both a reactive propargyl bromide and a terminal alkyne, makes it a highly valuable building block in synthetic chemistry.[1] Its identity is unequivocally confirmed by its CAS number, 1794-48-5.[2][3]
The fundamental physicochemical properties of 3-Bromo-1-phenylpropyne are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₇Br | [1][2] |
| Molecular Weight | 195.06 g/mol | [1][2] |
| IUPAC Name | (3-bromoprop-1-yn-1-yl)benzene | [2] |
| CAS Number | 1794-48-5 | [2][3] |
| Synonyms | 3-phenylpropargyl bromide, 1-phenyl-3-bromo-1-propyne | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Boiling Point | 106-107 °C (at 15 Torr) | [4][5][6] |
| Density | 1.377 g/cm³ (at 11.5 °C) | [4][6] |
| Flash Point | 4 °C | [4][5] |
| SMILES | C1=CC=C(C=C1)C#CCBr | [2][3] |
Synthesis of 3-Bromo-1-phenylpropyne: A Methodological Overview
The synthesis of 3-Bromo-1-phenylpropyne can be achieved through several synthetic routes. A common and effective method involves the bromination of the corresponding alcohol, 3-phenyl-2-propyn-1-ol. This transformation is typically carried out using a phosphorus tribromide (PBr₃) or a similar brominating agent in an appropriate solvent.
Exemplary Synthesis Protocol
A representative procedure for the synthesis of 3-Bromo-1-phenylpropyne is as follows:
Step 1: Reaction Setup
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In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-phenyl-2-propyn-1-ol in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
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Cool the solution in an ice bath to 0 °C.
Step 2: Bromination
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Slowly add phosphorus tribromide (PBr₃) dropwise to the cooled solution. The reaction is exothermic, and maintaining a low temperature is crucial to minimize side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
Step 3: Workup and Purification
-
Carefully quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
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Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude product is then purified by vacuum distillation to yield pure 3-Bromo-1-phenylpropyne.
Diagram of the Synthesis Workflow
Caption: General workflow for the synthesis of 3-Bromo-1-phenylpropyne.
Chemical Reactivity and Synthetic Utility
The dual functionality of 3-Bromo-1-phenylpropyne, possessing both a reactive propargylic bromide and a terminal alkyne, underpins its extensive utility in organic synthesis.
Nucleophilic Substitution Reactions
The bromine atom in 3-Bromo-1-phenylpropyne is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.[1] As a propargylic halide, it is more reactive than its saturated analogue due to the ability of the adjacent triple bond to stabilize the transition state of an Sₙ2 reaction. Common nucleophiles include amines, azides, thiols, and carbanions.
For instance, the reaction with primary or secondary amines yields the corresponding propargylamines, which are important scaffolds in medicinal chemistry.[7]
Cross-Coupling Reactions
The terminal alkyne moiety readily participates in various cross-coupling reactions, most notably the Sonogashira coupling.[1] This palladium-catalyzed reaction with aryl or vinyl halides allows for the extension of the carbon chain and the formation of more complex conjugated systems.
Cycloaddition Reactions
The alkyne functionality can also undergo cycloaddition reactions. A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. This reaction is highly efficient and bioorthogonal, finding widespread use in bioconjugation and drug discovery.[1]
Conceptual Diagram of Reactivity
Caption: Key reaction pathways of 3-Bromo-1-phenylpropyne.
Applications in Drug Discovery and Materials Science
The versatile reactivity of 3-Bromo-1-phenylpropyne makes it a valuable intermediate in the synthesis of complex organic molecules for various applications.
Drug Discovery
In medicinal chemistry, the propargyl and phenylpropyne moieties are present in numerous biologically active compounds. 3-Bromo-1-phenylpropyne serves as a key building block for the synthesis of potential therapeutic agents, including enzyme inhibitors and receptor modulators.[4] Its ability to participate in click chemistry allows for its use in bioconjugation to label and study biological molecules.[1]
Materials Science
In the field of materials science, 3-Bromo-1-phenylpropyne is a precursor for the synthesis of conjugated polymers.[1] The rigid rod-like structure of the phenylpropyne unit can be incorporated into polymer backbones to create materials with interesting electronic and photophysical properties, suitable for applications in organic light-emitting diodes (OLEDs) and other organic electronic devices.[1]
Spectroscopic Data
The structural elucidation of 3-Bromo-1-phenylpropyne and its reaction products relies on standard spectroscopic techniques. While a comprehensive, publicly available dataset is not readily accessible, the expected spectroscopic features are outlined below based on its chemical structure.
| Spectroscopic Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group (typically in the range of 7.2-7.6 ppm) and a singlet for the methylene protons adjacent to the bromine atom (expected to be downfield, likely around 4.0 ppm). |
| ¹³C NMR | Resonances for the aromatic carbons, the two sp-hybridized carbons of the alkyne, and the sp³-hybridized carbon attached to the bromine. The carbon bearing the bromine will be significantly shifted downfield. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C≡C triple bond (around 2200-2260 cm⁻¹), C-H stretching of the aromatic ring (above 3000 cm⁻¹), and the C-Br stretching frequency (typically in the fingerprint region, 500-600 cm⁻¹). |
| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of a bromine radical and cleavage of the propargylic bond. |
Safety and Handling
3-Bromo-1-phenylpropyne is classified as a hazardous substance and should be handled with appropriate safety precautions.
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Hazards : It is harmful if swallowed and causes serious eye damage.[1]
-
Handling : Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[4]
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.[4] It is also flammable and should be kept away from sources of ignition.[4]
Conclusion
3-Bromo-1-phenylpropyne is a versatile and valuable reagent in organic synthesis, offering multiple avenues for the construction of complex molecular architectures. Its unique combination of a reactive propargyl bromide and a terminal alkyne makes it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reactivity, and handling is essential for its effective and safe utilization in research and development.
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